molecular formula C7H12F3N B7890621 (1S,3R)-3-(trifluoromethyl)cyclohexan-1-amine

(1S,3R)-3-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B7890621
M. Wt: 167.17 g/mol
InChI Key: FFCACAFKNHPVNI-RITPCOANSA-N
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Description

Significance of Chiral Amines as Building Blocks

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals. openaccessgovernment.org Their importance stems from the prevalence of chirality in biological systems; living organisms are composed of molecules in pure enantiomeric form, such as proteins and nucleic acids. openaccessgovernment.org Consequently, the interaction of a drug molecule with its biological target, like a cellular receptor or enzyme, is highly dependent on its stereochemistry. openaccessgovernment.org

Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. openaccessgovernment.org A well-known historical example is Thalidomide, where one enantiomer had the intended sedative effect, and the other was teratogenic. openaccessgovernment.org This underscores the critical need to produce bioactive compounds as single, pure enantiomers. openaccessgovernment.org Chiral amines are integral to this endeavor, with approximately 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment. openaccessgovernment.orgacs.org They serve as versatile intermediates and scaffolds, allowing chemists to construct complex molecules with precise three-dimensional arrangements. acs.orgnbinno.com

Importance of Fluorine and Trifluoromethyl Groups in Chemical Design

The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, is a widely used strategy in modern drug design. hovione.com The unique properties of the fluorine atom, being small and the most electronegative element, can profoundly influence a molecule's pharmacological profile. tandfonline.comnih.gov Judicious placement of fluorine can lead to enhanced potency, improved metabolic stability, and better membrane permeability. researchgate.net

The trifluoromethyl group, in particular, has become a crucial structural motif in medicinal chemistry. mdpi.combohrium.com Its introduction into a potential drug candidate can significantly alter physicochemical properties, often leading to improved efficacy and pharmacokinetics. nbinno.com Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Fluorine and trifluoromethyl groups can modulate a range of molecular properties critical for drug action. The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which affects a compound's ionization state and solubility. researchgate.net Furthermore, the introduction of these groups impacts lipophilicity—a key factor in a drug's ability to cross biological membranes. nbinno.comingentaconnect.com

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 family. mdpi.comnbinno.com By strategically replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.comnih.gov This allows for less frequent dosing and can lead to a more favorable safety profile. nbinno.comnih.gov The trifluoromethyl group is exceptionally resistant to metabolic degradation due to the strength of the C-F bonds. nbinno.com

Overview of Cyclohexane (B81311) Derivatives as Molecular Scaffolds

Molecular scaffolds form the core structure of bioactive compounds and are a central concept in medicinal chemistry. nih.gov The cyclohexane ring is a versatile and attractive non-aromatic scaffold for drug design. researchgate.net Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. researchgate.net

The use of a cyclohexane core allows for the creation of structurally diverse molecules suitable for structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to determine how they affect its biological activity. researchgate.net Derivatives of cyclohexane have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial agents. nih.govresearchgate.net The inherent three-dimensionality of the cyclohexane scaffold can enhance both the biological activity and the physicochemical properties of drug molecules when compared to flat, aromatic structures. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCACAFKNHPVNI-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of 1s,3r 3 Trifluoromethyl Cyclohexan 1 Amine and Its Derivatives

Determination of Absolute and Relative Stereochemistry

The (1S,3R) designation defines the absolute configuration at the two chiral centers, C1 and C3. The relative stereochemistry is trans, indicating that the amine and trifluoromethyl groups are on opposite faces of the cyclohexane (B81311) ring. The determination and confirmation of this stereochemistry rely on several powerful spectroscopic and analytical methods.

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. nih.gov For a compound like (1S,3R)-3-(trifluoromethyl)cyclohexan-1-amine, which is a liquid or low-melting solid at room temperature, this technique typically requires the preparation of a suitable crystalline derivative, such as a salt (e.g., hydrochloride or tartrate) or an amide.

The analysis of the resulting diffraction pattern provides a detailed molecular structure, yielding precise data on bond lengths, bond angles, and torsion angles. researchgate.netnih.gov This information unequivocally confirms the relative trans stereochemistry by showing one substituent projecting "up" and the other "down" relative to the average plane of the ring. Furthermore, if a chiral salt is prepared with a co-former of known absolute configuration (e.g., tartaric acid), the absolute configuration of the amine can be determined without ambiguity through anomalous dispersion effects. nih.gov The crystal structure would reveal the chair conformation adopted in the solid state and the specific axial or equatorial positions of the amine and trifluoromethyl groups. researchgate.netnih.gov

Table 1: Hypothetical X-ray Crystallography Data for a Derivative of this compound
ParameterDescriptionExpected Observation
Relative StereochemistrySpatial orientation of the -NH2 and -CF3 groups.Confirmed as trans, with substituents on opposite sides of the ring's mean plane.
Absolute StereochemistryChirality at C1 and C3.Confirmed as (1S, 3R) by relating it to a known chiral reference within the crystal.
ConformationThe specific pucker of the cyclohexane ring.Typically a chair conformation.
Substituent PositionsAxial vs. Equatorial placement of functional groups.The bulkier group (CF3) is expected to occupy the equatorial position.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating molecular structure in solution, providing detailed information about the connectivity and stereochemical relationships of atoms.

1D NMR (¹H and ¹³C): In the ¹H NMR spectrum, the chemical shifts and coupling constants (J-values) of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. The proton on C1 (adjacent to the amine) and C3 (adjacent to the CF₃ group) would show distinct splitting patterns. A large coupling constant (J > 7 Hz) between adjacent axial protons (Jax-ax) versus smaller coupling constants for axial-equatorial and equatorial-equatorial interactions (Jax-eq, Jeq-eq < 5 Hz) helps to deduce the relative orientation of the substituents. nih.gov ¹³C NMR is also sensitive to the stereochemical environment; studies on trifluoromethylcyclohexanes have shown that the chemical shifts of the ring carbons, particularly the carbon bearing the CF₃ group (C3) and the adjacent carbons, are influenced by whether the CF₃ group is axial or equatorial. researchgate.net

2D NMR (COSY, HSQC, NOESY/ROESY): Two-dimensional NMR techniques are crucial for unambiguous assignments. COSY (Correlation Spectroscopy) confirms the proton-proton coupling network, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. Of particular importance for stereochemical analysis is the Nuclear Overhauser Effect (NOE), measured via NOESY or ROESY experiments. nih.gov An NOE is observed between protons that are close in space, regardless of whether they are bonded. For the trans isomer, NOE correlations would be expected between the axial proton at C1 and the other axial protons on the same face of the ring (at C3 and C5), which would be absent if the isomer were cis.

Chiral NMR: To confirm enantiomeric purity and potentially assign absolute configuration, chiral NMR spectroscopy is employed. This involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netbates.edu A CSA, such as a chiral alcohol or acid, forms transient, non-covalent diastereomeric complexes with the two enantiomers of the amine. nih.gov These complexes have slightly different magnetic environments, leading to the separation of key proton or carbon signals in the NMR spectrum, allowing for the quantification of each enantiomer. researchgate.net A CDA reacts with the amine to form a stable covalent diastereomeric pair, which can also be distinguished by NMR.

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful, non-destructive method for assigning the absolute configuration of molecules in solution. nih.govdaneshyari.com

The amine group in this compound is a weak chromophore. To obtain a measurable ECD spectrum, the amine is often derivatized to introduce a stronger chromophore (e.g., by forming a benzamide). The resulting spectrum is characterized by positive or negative peaks known as Cotton effects.

The modern approach to absolute configuration assignment involves comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). acs.orgnih.gov The process involves:

Computational modeling of the low-energy conformers of the molecule.

Calculation of the ECD spectrum for each conformer.

Boltzmann-averaging of the individual spectra based on the calculated relative energies of the conformers to generate a final theoretical spectrum for a specific absolute configuration (e.g., 1S,3R). nih.gov

A good match between the sign and shape of the Cotton effects in the experimental spectrum and the spectrum calculated for the (1S,3R) enantiomer provides strong evidence for that absolute configuration. units.it

Conformational Preferences of the Trifluoromethylated Cyclohexane Ring

The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. For a disubstituted cyclohexane like this compound, the two substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between two distinct chair conformations.

The (1S,3R)-trans isomer undergoes a "ring flip," interconverting between two chair conformations. In one conformer, the amine group is axial and the trifluoromethyl group is equatorial (a,e). In the other, the amine group is equatorial and the trifluoromethyl group is axial (e,a). spcmc.ac.inyoutube.com These two conformations are diastereomeric and therefore have different energies. libretexts.orglibretexts.org

The equilibrium between these two conformers is rapid at room temperature. The relative populations of the two states are determined by their difference in Gibbs free energy (ΔG). The conformer with lower energy will be more populated. This energy difference arises primarily from steric strain, particularly from unfavorable 1,3-diaxial interactions. anokaramsey.edulibretexts.orgquimicaorganica.org An axial substituent experiences steric repulsion with the two other axial atoms (usually hydrogens) located on the same side of the ring, three carbons away. ucla.educhemistrysteps.com Equatorial substituents project away from the ring and are generally more stable. fiveable.me

The position of the conformational equilibrium is dictated by the relative steric bulk of the two substituents, the amine (-NH₂) and trifluoromethyl (-CF₃) groups. The steric demand of a substituent is quantified by its conformational free energy, known as the "A-value," which represents the energy penalty for placing that group in an axial position. wikipedia.orgmasterorganicchemistry.com

Amine group (-NH₂): The A-value is approximately 1.2–1.6 kcal/mol.

Trifluoromethyl group (-CF₃): This group is significantly bulkier, with an experimentally determined A-value of approximately 2.4–2.5 kcal/mol. rsc.orgresearchgate.net

Given the larger A-value of the trifluoromethyl group, the conformational equilibrium will strongly favor the chair conformation where the -CF₃ group occupies the more stable equatorial position to avoid severe 1,3-diaxial interactions. libretexts.orglibretexts.org Consequently, the amine group will preferentially occupy the axial position.

Table 2: Conformational Equilibrium of this compound
ConformerC1-NH2 PositionC3-CF3 PositionRelative StabilityReason
AEquatorialAxialLess StableThe bulky -CF3 group (A-value ≈ 2.4 kcal/mol) in the axial position creates significant 1,3-diaxial steric strain.
BAxialEquatorialMore Stable (Predominant)Places the bulkier -CF3 group in the sterically favored equatorial position, minimizing overall strain.

Therefore, while a dynamic equilibrium exists, the population of this compound at room temperature is dominated by the conformer with an axial amine group and an equatorial trifluoromethyl group.

Stereoelectronic Effects in Fluorinated Cyclohexyl Systems

The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into a cyclohexane ring dramatically influences its conformational preferences and reactivity through a variety of stereoelectronic effects. These effects arise from the unique electronic properties of the C-F bond, including its high polarity and the strong electron-withdrawing nature of fluorine. In the context of this compound, these stereoelectronic interactions, in conjunction with steric factors, dictate the equilibrium between different chair conformations.

The primary stereoelectronic phenomena at play in fluorinated cyclohexyl systems include hyperconjugation, gauche effects, and pseudo-anomeric effects. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). This interaction is highly dependent on the spatial orientation of the orbitals and is a key stabilizing factor in certain conformations.

For instance, the preference for a gauche arrangement between two electronegative substituents, known as the fluorine gauche effect, is often attributed to a stabilizing hyperconjugative interaction between a C-H σ orbital and an adjacent C-F σ* orbital (σC-H → σ*C-F). duke.edud-nb.info This effect can counteract steric repulsion, leading to conformations that might otherwise be considered unfavorable. d-nb.info In the case of the trifluoromethyl group, the situation is more complex due to the presence of three C-F bonds and the group's larger size compared to a single fluorine atom.

The conformational preference of a substituent on a cyclohexane ring is often described by its A-value, which represents the free energy difference between the equatorial and axial conformations. The trifluoromethyl group has a significant A-value, indicating a strong preference for the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. However, stereoelectronic factors can modulate this preference.

Research on trifluoromethyl-substituted cyclohexanes using ¹³C NMR spectroscopy has provided insight into the electronic influence of the CF₃ group in both axial and equatorial positions. researchgate.net These studies allow for the quantification of the electronic effects on the carbon atoms of the cyclohexane ring.

Detailed Research Findings:

The influence of an equatorial versus an axial trifluoromethyl group on the ¹³C chemical shifts of a cyclohexane ring provides a clear picture of its electronic impact. The table below, derived from data on related trifluoromethylcyclohexane systems, illustrates the substituent-induced chemical shifts (SCS) for the ring carbons. A positive value indicates a downfield shift (deshielding), and a negative value indicates an upfield shift (shielding) relative to the parent cyclohexane.

PositionSCS (ppm) for Equatorial CF₃SCS (ppm) for Axial CF₃Primary Effect
C1 (α-carbon)+8.5+5.8Inductive Effect
C2, C6 (β-carbons)-0.5-6.4Hyperconjugation/Steric Shielding
C3, C5 (γ-carbons)-0.6-0.1Gauche Interaction/Steric Effects
C4 (δ-carbon)-0.5-5.6Steric Shielding (γ-gauche effect)

Data adapted from studies on 4-tert-butyl-1-(trifluoromethyl)cyclohexane. researchgate.net

The data reveals several key stereoelectronic effects:

Inductive Effect: The strong electron-withdrawing nature of the CF₃ group causes a significant deshielding effect (downfield shift) on the α-carbon (C1) in both conformations, though it is more pronounced in the equatorial position.

Hyperconjugation and Steric Effects: The β-carbons experience a much stronger shielding (upfield shift) when the CF₃ group is axial. This is attributed to a combination of steric shielding and hyperconjugative interactions. Specifically, a γ-gauche interaction between the axial CF₃ group and the axial hydrogens at C3 and C5 leads to shielding of the β-carbons.

γ-Gauche Effect: The most pronounced shielding effect for an axial CF₃ group is observed at the δ-carbon (C4), which is a classic example of the γ-gauche effect. This steric compression leads to an upfield shift in the NMR spectrum.

In this compound, the diequatorial conformer is generally expected to be the more stable due to the large A-values of both the amino and trifluoromethyl groups. However, stereoelectronic effects can still play a role. For example, hyperconjugative interactions involving the C-F bonds and the C-N bond can influence the rotational preference of the trifluoromethyl group and the precise geometry of the ring.

Computational and Theoretical Investigations of 1s,3r 3 Trifluoromethyl Cyclohexan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule in the absence of solvent or other environmental effects. DFT methods, such as those using the B3LYP functional, offer a balance between computational cost and accuracy for organic molecules. arxiv.org

The first step in a computational analysis is the geometry optimization of the molecule's structure to find its lowest energy arrangement of atoms. For (1S,3R)-3-(trifluoromethyl)cyclohexan-1-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT calculations can yield a highly accurate three-dimensional structure.

Once the geometry is optimized, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Another key parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap provides insight into the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Predicted Geometric Parameters for this compound (Equatorial Conformer) using DFT
ParameterBond/Atoms InvolvedPredicted Value
Bond Lengths (Å)
C-C (cyclohexane)1.53 - 1.54
C-N~1.47
C-CF₃~1.52
C-F~1.35
Bond Angles (°)
C-C-C (cyclohexane)111.0 - 112.5
C-C-N~110.5
C-C-CF₃~111.0
F-C-F~106.5
Dihedral Angles (°)
C1-C2-C3-C4~55.5
H-N-C1-C2~178.0

Note: These values are representative examples based on standard bond lengths and angles for similar functional groups and are not derived from a specific published study on this molecule.

The cyclohexane (B81311) ring is known for its ability to adopt several conformations, with the chair form being the most stable. mdpi.com For a substituted cyclohexane like this compound, the substituents (amine and trifluoromethyl groups) can occupy either axial or equatorial positions. These two primary chair conformations are in rapid equilibrium through a process known as ring flipping.

Computational methods can precisely predict the relative energies of these conformers. Due to steric hindrance, substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. The bulky trifluoromethyl group (CF₃) is expected to have a strong preference for the equatorial position. DFT calculations can quantify this energy difference (ΔG), allowing for the determination of the equilibrium population of each conformer at a given temperature. The conformer with the CF₃ group in the equatorial position is predicted to be significantly more stable and thus the predominant form of the molecule. researchgate.net

Table 2: Hypothetical Conformational Energy Analysis
ConformerSubstituent PositionsRelative Energy (kcal/mol)Predicted Population at 298 K (%)
I (Equatorial) C1-NH₂ (Equatorial)C3-CF₃ (Equatorial)0.00 (Reference)>99%
II (Axial) C1-NH₂ (Axial)C3-CF₃ (Axial)+4.5 - 5.5<1%

Note: The energy values are hypothetical estimates based on the known A-values of analogous substituents. The large positive relative energy for the axial conformer reflects the significant steric strain from 1,3-diaxial interactions involving the bulky CF₃ group.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for enantioselective preparation of (1S,3R)-3-(trifluoromethyl)cyclohexan-1-amine?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolving agents. For example, fluorinated cyclohexanamine derivatives can be synthesized via deoxofluorination using Et3N·3HF or catalytic hydrogenation of trifluoromethyl-substituted precursors. Key intermediates (e.g., dibenzyl-protected amines) are hydrogenated over Pd/C to yield enantiopure products . X-ray crystallography and 2D-NMR (e.g., NOESY) are critical for confirming stereochemistry .

Q. How can the purity and stereochemical integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers.
  • Spectroscopy : ¹⁹F NMR is sensitive to trifluoromethyl group orientation; δ ~ -60 ppm (CF₃) is typical. ¹H-¹³C HMBC confirms amine positioning .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar fluorinated amines .

Q. What are the optimal storage conditions to prevent racemization or degradation?

  • Answer : Store under inert gas (Ar/N₂) at -20°C in anhydrous solvents (e.g., DCM or THF). Amine hydrochloride salts exhibit greater stability against racemization compared to free bases .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s conformational dynamics in solution?

  • Methodological Answer :

  • NMR studies : Variable-temperature ¹H/¹⁹F NMR reveals restricted rotation of the CF₃ group. For example, coalescence temperatures >100°C indicate high energy barriers to rotation .
  • DFT calculations : Compare computed and experimental NMR chemical shifts to model chair-flip transitions in the cyclohexane ring .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected NOESY correlations)?

  • Answer :

  • Re-evaluate computational models : Ensure solvent effects and dispersion corrections (e.g., D3-BJ in DFT) are included.
  • Dynamic effects : Use EXSY NMR to detect transient conformers. For example, axial-equatorial CF₃ interconversions may explain anomalous NOESY peaks .

Q. How can this amine serve as a building block for bioactive molecules (e.g., kinase inhibitors or neurochemical modulators)?

  • Methodological Answer :

  • Coupling reactions : React with aryl isocyanates to form urea derivatives (e.g., 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas) via nucleophilic addition. LC-MS and ¹H NMR validate product identity .
  • Biological assays : Test dopamine/norepinephrine reuptake inhibition using synaptosomal uptake assays. The CF₃ group enhances lipophilicity and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.